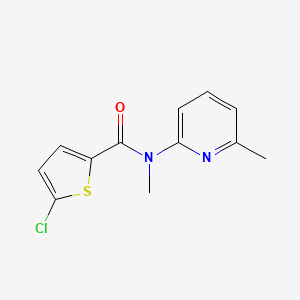
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one, also known as Octodrine, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been studied for its potential applications in various fields, including medicine, sports performance, and cognitive enhancement. In medicine, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. In sports performance, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been studied for its potential to enhance athletic performance and increase energy levels. In cognitive enhancement, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been investigated for its potential to improve memory and focus.
作用機序
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one works by stimulating the release of norepinephrine, dopamine, and other neurotransmitters in the brain. This leads to increased energy levels, improved focus, and enhanced cognitive function. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been shown to increase heart rate and blood pressure, which can improve athletic performance.
Biochemical and Physiological Effects:
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has been shown to have several biochemical and physiological effects. It increases the release of norepinephrine, dopamine, and other neurotransmitters, leading to increased energy levels and improved cognitive function. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one increases heart rate and blood pressure, which can improve athletic performance. However, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one can also cause side effects such as anxiety, insomnia, and headaches.
実験室実験の利点と制限
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one has a well-defined mechanism of action, which makes it a useful tool for studying the effects of neurotransmitter release on cognitive function and athletic performance. However, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one can also be difficult to work with due to its potential side effects, which can complicate experimental results.
将来の方向性
There are several potential future directions for research on 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one. One area of interest is its potential as a treatment for ADHD and narcolepsy. Additionally, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one's effects on athletic performance and cognitive function could be further investigated. Finally, research could be done to develop safer and more effective compounds that mimic the effects of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one without causing side effects.
合成法
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis of 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one involves the reaction of 2-methyl-3-butyn-2-ol with 3-methylthiopropionaldehyde to form 2-methyl-3-(methylthio)propionaldehyde. This intermediate compound is then reacted with cyclopentanone to form the final product, 1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one.
特性
IUPAC Name |
1-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NOS/c1-9-8-11-6-4-5-7-12(11)14(9)13(15)10(2)16-3/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEXCLHTYSOWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-methylsulfanylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)


![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-3-yl)-1,3-thiazole](/img/structure/B7593893.png)
![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)


![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)
![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)
![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)